molecular formula C16H16BrClN4O B2918168 5-bromo-2-chloro-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide CAS No. 1396637-10-7

5-bromo-2-chloro-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide

Cat. No.: B2918168
CAS No.: 1396637-10-7
M. Wt: 395.69
InChI Key: YEVORYSQIJKLAO-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a benzamide core substituted with bromine and chlorine atoms, and a pyrimidine ring attached via a piperidine moiety. Such compounds are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2,4-dichloropyrimidine, the pyrimidine ring can be constructed through nucleophilic substitution reactions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where piperidine displaces a leaving group on the pyrimidine ring.

    Bromination and Chlorination: The benzamide core can be selectively brominated and chlorinated using reagents like bromine (Br2) and thionyl chloride (SOCl2) under controlled conditions.

    Coupling Reaction: Finally, the pyrimidine derivative is coupled with the brominated and chlorinated benzamide through an amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions (bromine and chlorine).

    Oxidation and Reduction: The benzamide moiety can be subjected to oxidation or reduction reactions, altering the functional groups attached to the aromatic ring.

    Coupling Reactions: The pyrimidine ring can participate in various coupling reactions, forming new C-C or C-N bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the aromatic ring, while oxidation could introduce carbonyl groups.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-2-chloro-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-N-(4-piperidinyl)pyrimidin-4-yl)benzamide
  • 5-Bromo-2-chloro-N-(6-(morpholin-4-yl)pyrimidin-4-yl)benzamide
  • 5-Bromo-2-chloro-N-(6-(piperazin-1-yl)pyrimidin-4-yl)benzamide

Uniqueness

Compared to similar compounds, 5-bromo-2-chloro-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide may exhibit unique binding affinities and selectivities due to the specific arrangement of its functional groups. This uniqueness can translate into distinct biological activities and potential therapeutic applications.

By understanding the detailed synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

5-bromo-2-chloro-N-(6-piperidin-1-ylpyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN4O/c17-11-4-5-13(18)12(8-11)16(23)21-14-9-15(20-10-19-14)22-6-2-1-3-7-22/h4-5,8-10H,1-3,6-7H2,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVORYSQIJKLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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